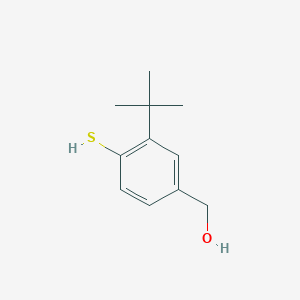

(3-tert-Butyl-4-mercapto-phenyl)methanol

Description

(3-tert-Butyl-4-mercapto-phenyl)methanol is a phenolic derivative featuring a tert-butyl group at the 3-position, a thiol (-SH) group at the 4-position, and a hydroxymethyl (-CH2OH) moiety attached to the benzene ring. This structure confers unique physicochemical properties:

- Reactivity: The thiol group is nucleophilic, enabling conjugation with electrophiles (e.g., glutathione), while the hydroxymethyl group may participate in hydrogen bonding or oxidation reactions.

- Toxicity: Methanol-derived compounds often require careful handling due to systemic toxicity via metabolic conversion to formic acid, though the tert-butyl and thiol groups may alter metabolic pathways .

Properties

Molecular Formula |

C11H16OS |

|---|---|

Molecular Weight |

196.31 g/mol |

IUPAC Name |

(3-tert-butyl-4-sulfanylphenyl)methanol |

InChI |

InChI=1S/C11H16OS/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6,12-13H,7H2,1-3H3 |

InChI Key |

WYLYYGLDYAXLHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)CO)S |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Mercapto-2-methylphenol (CAS 32281-01-9)

Structural Differences :

- Lacks the tert-butyl and hydroxymethyl groups; instead, it has a methyl group at the 2-position.

- Simpler structure with only a thiol and hydroxyl group on the benzene ring.

Physicochemical and Functional Contrasts :

| Property | (3-tert-Butyl-4-mercapto-phenyl)methanol | 4-Mercapto-2-methylphenol |

|---|---|---|

| Molecular Weight | ~212.3 g/mol | 142.2 g/mol |

| Solubility | Moderate in polar solvents | High in polar solvents |

| Steric Hindrance | High (tert-butyl) | Low (methyl) |

| Reactivity | Enhanced nucleophilicity (thiol + hydroxymethyl) | Primarily thiol-driven |

Research Findings :

- 4-Mercapto-2-methylphenol exhibits antimicrobial properties due to its thiol group, but its lack of bulky substituents may limit stability in lipid-rich environments .

- The tert-butyl group in this compound likely improves lipid solubility, enhancing bioavailability in hydrophobic matrices .

Butylated Hydroxyanisole (BHA; 3-tert-Butyl-4-hydroxyanisole)

Structural Differences :

- Replaces the thiol (-SH) group with a methoxy (-OCH3) group.

- Contains a tert-butyl group but lacks the hydroxymethyl moiety.

Research Findings :

- BHA elevates glutathione S-transferase (GST) activity, enhancing detoxification of carcinogens like benzo(a)pyrene .

- The thiol group in this compound may directly conjugate with electrophiles (e.g., arene oxides), bypassing GST-mediated pathways but with unquantified efficacy .

(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol (CAS 618383-30-5)

Structural Differences :

- Features a pyrazole ring substituted with a methylthio (-SCH3) group and a hydroxymethyl group.

- Lacks the tert-butyl group and benzene ring present in the target compound.

Research Findings :

- The pyrazole ring in the comparator compound may confer metal-binding properties, unlike the purely aromatic system of this compound .

- Both compounds require stringent safety protocols due to methanol-derived toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.